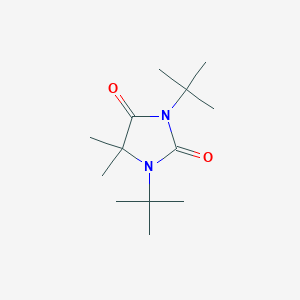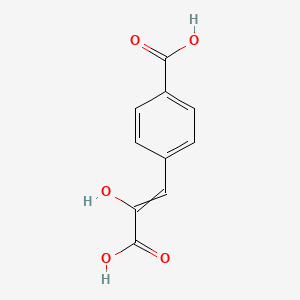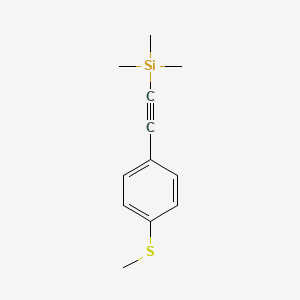![molecular formula C31H53NSi2 B14282477 N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine CAS No. 138835-26-4](/img/structure/B14282477.png)
N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine: is a complex organic compound characterized by the presence of multiple silyl groups and a benzyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine typically involves multiple steps, including the formation of silyl-protected intermediates and subsequent coupling reactions. One common approach involves the use of silylating agents such as tri(propan-2-yl)silyl chloride to introduce the silyl groups. The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the triple bonds in the prop-2-yn-1-yl groups, converting them into alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Alkenes, alkanes
Substitution: Various substituted silyl amines
Scientific Research Applications
N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The silyl groups can enhance the compound’s stability and reactivity, while the benzyl group can participate in various binding interactions. The compound’s effects are mediated through its ability to undergo specific chemical transformations, influencing biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-[tri(methyl)silyl]-N-{3-[tri(methyl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine
- N-Benzyl-3-[tri(ethyl)silyl]-N-{3-[tri(ethyl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine
Uniqueness
N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine is unique due to the presence of tri(propan-2-yl)silyl groups, which confer distinct steric and electronic properties compared to other silyl-protected compounds
Properties
CAS No. |
138835-26-4 |
|---|---|
Molecular Formula |
C31H53NSi2 |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
N-benzyl-3-tri(propan-2-yl)silyl-N-[3-tri(propan-2-yl)silylprop-2-ynyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C31H53NSi2/c1-25(2)33(26(3)4,27(5)6)22-16-20-32(24-31-18-14-13-15-19-31)21-17-23-34(28(7)8,29(9)10)30(11)12/h13-15,18-19,25-30H,20-21,24H2,1-12H3 |
InChI Key |
ZSRJXJPBQGNEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCN(CC#C[Si](C(C)C)(C(C)C)C(C)C)CC1=CC=CC=C1)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


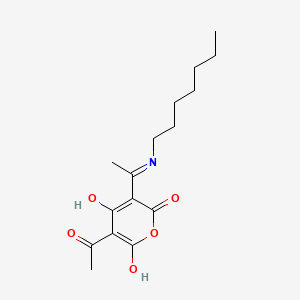
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
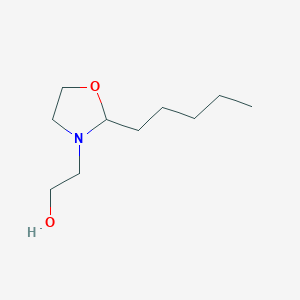
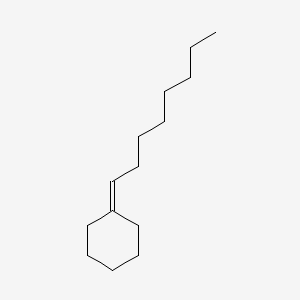

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
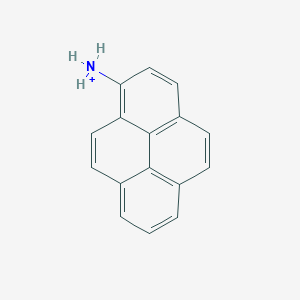
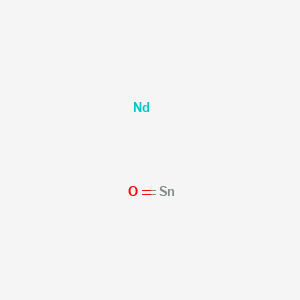
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
